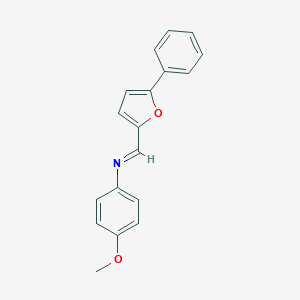

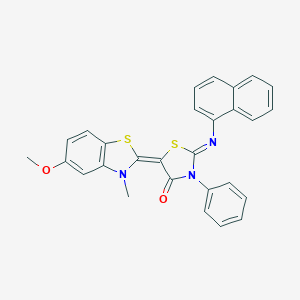

![molecular formula C10H10N4OS B412904 3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285520-51-5](/img/structure/B412904.png)

3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTHPCH and has a molecular formula of C12H12N4O2S.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Simulations

Research on N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a derivative closely related to the compound , has focused on vibrational spectroscopy and molecular dynamic simulations. Quantum chemical studies using DFT/B3LYP methods have provided insights into the theoretical ground state geometry, electronic structure, and hyperpolarizability, indicating potential applications in nonlinear optical (NLO) materials due to its comparability to standard NLO materials like urea. Molecular docking results suggest these derivatives could serve as potential inhibitors of CDK2, highlighting their relevance in biological and pharmaceutical research (Pillai et al., 2017).

Structural and Biological Evaluation

Derivatives such as (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been synthesized and characterized, with studies indicating high solvation energy values and potential high reactivities compared to substances like naloxone, cocaine, and scopolamine. In vitro antidiabetic and antioxidant activities have been revealed, suggesting these compounds' significance in developing new therapeutic agents. Molecular docking studies further underline their potential anti-diabetic activity via inhibition of α-glucosidase enzymes (Karrouchi et al., 2020).

Antioxidant and Anti-inflammatory Applications

Another avenue of research has involved the synthesis and evaluation of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives for their in vitro antioxidant and anti-inflammatory activities. Compounds with a core pyrazole, chromone, and tetrazolo[1,5-a]quinoline scaffold have shown promising activities, with significant cyclooxygenase inhibition, indicating potential as therapeutic agents for inflammation and oxidative stress-related conditions (Mahajan et al., 2016).

Antidepressant Activity

The antidepressant activity of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides has also been a subject of investigation, revealing the therapeutic potential of thiophene-based pyrazolines in treating depression. Behavioral investigations suggest that these compounds, especially those possessing electron-withdrawing chlorine atoms, may be useful as antidepressant medications, offering a new avenue for treatment strategies (Mathew et al., 2014).

Antimicrobial and Antitumor Agents

Further studies have synthesized derivatives incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the potential of these compounds in cancer therapy. Additionally, antimicrobial activity against various microorganisms, including fungi and bacteria, has been reported, indicating these derivatives' broad spectrum of biological activities (Gomha et al., 2016).

properties

IUPAC Name |

5-methyl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-7-5-9(13-12-7)10(15)14-11-6-8-3-2-4-16-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDKEFDGLQVGGK-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

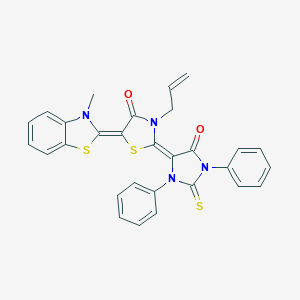

![(2E,5Z)-3-ethyl-5-[(2Z)-2-(3-ethyl-6-methoxy-1,3-benzothiazol-2(3H)-ylidene)-1-phenylethylidene]-2-({4-[(E)-2-phenylethenyl]phenyl}imino)-1,3-thiazolidin-4-one](/img/structure/B412828.png)

![2-[(2-chloroethyl)imino]-3-ethyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412830.png)

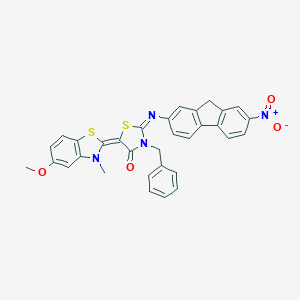

![3-ethyl-5-[2-(3-ethyl-6-methoxy-1,3-benzothiazol-2(3H)-ylidene)-1-phenylethylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B412831.png)

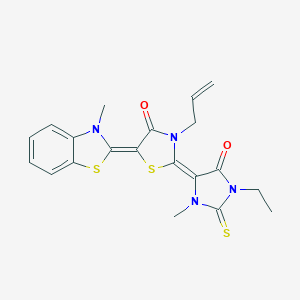

![3-allyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-hydroxy-5-isopropyl-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B412832.png)

![4-[(E)-2-(3,3-dimethylbenzo[g]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B412834.png)

![4-[5-(4-Bromophenyl)-2-furyl]-3-buten-2-one](/img/structure/B412838.png)